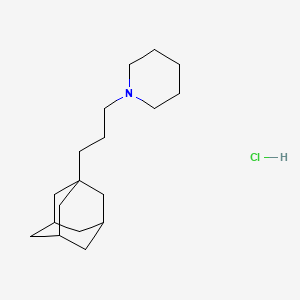
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride is a chemical compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperidine is a six-membered nitrogen-containing heterocycle. The hydrochloride form of this compound is often used to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-piperidinopropyl)-, hydrochloride typically involves the alkylation of adamantane with a piperidine derivative. One common method is the reaction of 1-bromoadamantane with 3-piperidinopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantane-1,3-diol, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.
科学研究应用
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of diseases like Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of advanced materials, including high-performance lubricants and coatings.
作用机制
The mechanism of action of Adamantane, 1-(3-piperidinopropyl)-, hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The adamantane moiety provides stability and enhances the compound’s ability to cross biological membranes, while the piperidine ring interacts with the target sites.
相似化合物的比较
Similar Compounds
Pitolisant hydrochloride: A histamine H3 receptor antagonist with a similar piperidine structure.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Uniqueness
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride is unique due to its combination of the adamantane and piperidine structures, which confer both stability and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
52582-82-8 |
|---|---|
分子式 |
C18H32ClN |
分子量 |
297.9 g/mol |
IUPAC 名称 |
1-[3-(1-adamantyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H31N.ClH/c1-2-6-19(7-3-1)8-4-5-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17H,1-14H2;1H |
InChI 键 |
SYFLVOYYHASAMF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


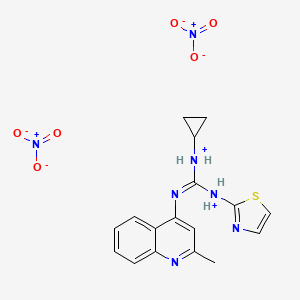
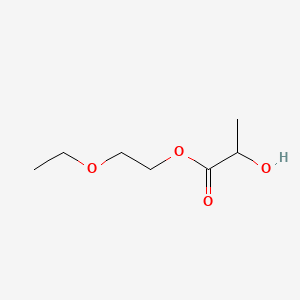
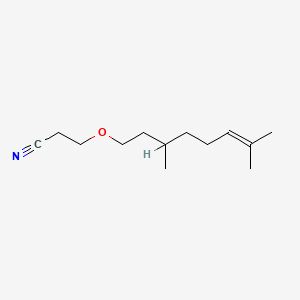

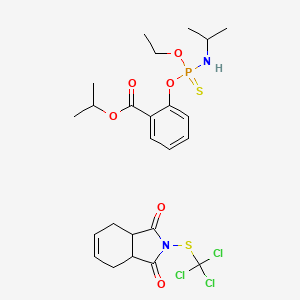


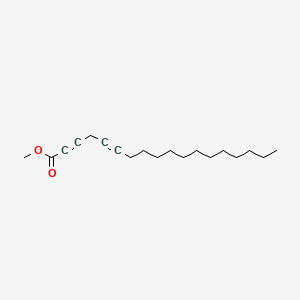

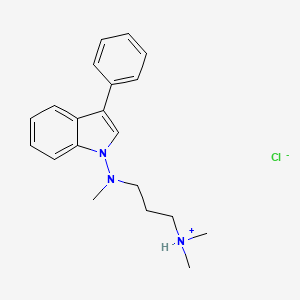

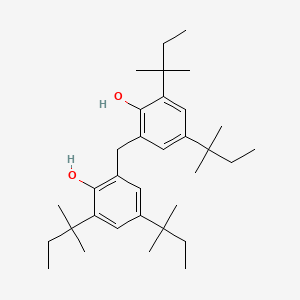
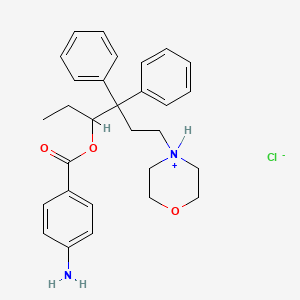
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
